molecular formula C₁₁H₂₀O₄ B1147266 9-Ethoxy-9-oxononanoate CAS No. 1593-55-1

9-Ethoxy-9-oxononanoate

Cat. No.: B1147266
CAS No.: 1593-55-1
M. Wt: 216.27
InChI Key:
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Description

9-Ethoxy-9-oxononanoate is an organic compound with the molecular formula C11H19O4 It is a derivative of nonanoic acid, characterized by the presence of an ethoxy group and a ketone functional group at the ninth carbon position

Mechanism of Action

Target of Action

9-Ethoxy-9-oxononanoate, also known as 9-oxononanoate, is primarily involved in the breakdown of unsaturated fatty acids . The compound’s primary targets are unsaturated fatty acids such as oleic acid, linoleic acid, and linolenic acid . These fatty acids play a crucial role in maintaining the structural integrity of cell membranes and are involved in various metabolic processes.

Mode of Action

The interaction of this compound with its targets involves a process known as β-scission . During this process, alkoxy radicals caused by the breakdown of unsaturated fatty acids undergo β-scission on both sides of the alkoxy carbon, generating 8-oxooctanoate and 9-oxononanoate . This interaction results in significant changes in the fatty acid composition of the system.

Biochemical Pathways

The β-scission of unsaturated fatty acids leading to the formation of this compound affects the lipid metabolism pathway. This process can lead to an increase in the amount of palmitic, stearic, oleic, and linoleic acids . These fatty acids are essential components of cell membranes and play a crucial role in energy storage and cellular signaling.

Result of Action

The action of this compound results in changes in the fatty acid composition of the system. For instance, after 20-40 frying cycles, the amount of palmitic, stearic, oleic, and linoleic acid increased up to 15.5% . These changes can influence the physical and chemical properties of the system, such as its oxidative stability and iodine value .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For example, during the deep-frying process, the content of 9-oxononanoate increases significantly as the frying cycles increase . This suggests that the compound’s action, efficacy, and stability are influenced by the frying temperature and the composition of the frying medium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethoxy-9-oxononanoate typically involves the esterification of nonanoic acid derivatives. One common method is the reaction of nonanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

9-Ethoxy-9-oxononanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other alkoxides.

Major Products

    Oxidation: Nonanoic acid derivatives.

    Reduction: 9-Ethoxy-9-hydroxynonanoate.

    Substitution: Various substituted nonanoate esters depending on the nucleophile used.

Scientific Research Applications

9-Ethoxy-9-oxononanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    9-Oxononanoic acid: A closely related compound with similar structural features but lacking the ethoxy group.

    Azelaic acid monoethyl ester: Another derivative of nonanoic acid with distinct properties.

Uniqueness

9-Ethoxy-9-oxononanoate is unique due to the presence of both an ethoxy group and a ketone functional group, which confer specific reactivity and potential applications not shared by its analogs. Its ability to undergo diverse chemical reactions and its utility in various research fields highlight its significance.

Properties

IUPAC Name

9-ethoxy-9-oxononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRYLAXNDGUFAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654089
Record name 9-Ethoxy-9-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593-55-1
Record name 9-Ethoxy-9-oxononanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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